1-tert-butyl-1H-1,3-benzodiazol-2-amine
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Overview
Description
1-tert-butyl-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.2569 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring substituted with a tert-butyl group. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 162-163 degrees Celsius .Scientific Research Applications
1-tert-butyl-1H-1,3-benzodiazol-2-amine has a variety of applications in scientific research. It has been used in the synthesis of drugs, polymers, and other materials. It is also used in biochemical and physiological studies. In particular, this compound has been used in studies of the effects of drugs on the central nervous system, as well as studies of the effects of drugs on the cardiovascular system. This compound has also been used in the synthesis of a variety of compounds, including drugs, polymers, and other materials.
Mechanism of Action
1-tert-butyl-1H-1,3-benzodiazol-2-amine is a member of the benzodiazepine family. It acts as an agonist of the GABA-A receptor, which is the major inhibitory neurotransmitter receptor in the brain. When this compound binds to the GABA-A receptor, it increases the activity of the receptor, resulting in a decrease in neuronal activity and a decrease in anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety, as well as to reduce the risk of seizures. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, this compound has been shown to have a protective effect against neurotoxicity and to have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
1-tert-butyl-1H-1,3-benzodiazol-2-amine has several advantages and limitations when used in laboratory experiments. One of the main advantages is that this compound is easy to synthesize. Additionally, it is a relatively stable compound, which makes it ideal for use in experiments. However, this compound is also relatively expensive, which can limit its use in some experiments. Additionally, this compound is a member of the benzodiazepine family, which can make it difficult to use in some experiments due to potential side effects.
Future Directions
There are a variety of potential future directions for 1-tert-butyl-1H-1,3-benzodiazol-2-amine research. One potential direction is to further study the biochemical and physiological effects of this compound. Additionally, this compound could be used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. Furthermore, this compound could be used in the development of new drugs or therapies for various diseases and conditions. Finally, this compound could be used in the study of the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system.
Synthesis Methods
1-tert-butyl-1H-1,3-benzodiazol-2-amine is synthesized using a method known as the Curtius rearrangement. This method involves the reaction of an isocyanate with an amine, followed by a dehydration reaction. The resulting product is a tertiary amine, which can be further reacted with a base to form the desired product. The Curtius rearrangement is a useful method for synthesizing this compound, as it can be used to produce a variety of compounds with different substituents.
Safety and Hazards
properties
IUPAC Name |
1-tert-butylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)14-9-7-5-4-6-8(9)13-10(14)12/h4-7H,1-3H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEFXNYIQDDCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=CC=CC=C2N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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